molecular formula C24H32O3SSi B12393402 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol

Cat. No.: B12393402
M. Wt: 428.7 g/mol
InChI Key: DEDVEPGBFIVGBZ-HRUVVLKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as tert-butyldiphenylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly in cancer research.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis.

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
  • 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribose

Uniqueness

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the t-butyldiphenylsilyl group provides additional protection and allows for selective reactions, making it a valuable compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C24H32O3SSi

Molecular Weight

428.7 g/mol

IUPAC Name

[(3aR,4R)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C24H32O3SSi/c1-23(2,3)29(18-12-8-6-9-13-18,19-14-10-7-11-15-19)25-16-21-22-20(17-28-21)26-24(4,5)27-22/h6-15,20-22H,16-17H2,1-5H3/t20?,21-,22-/m1/s1

InChI Key

DEDVEPGBFIVGBZ-HRUVVLKGSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](SCC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Canonical SMILES

CC1(OC2CSC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.